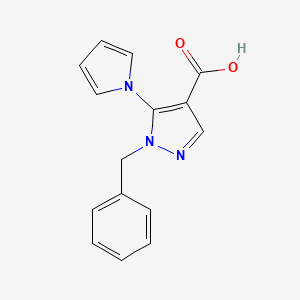

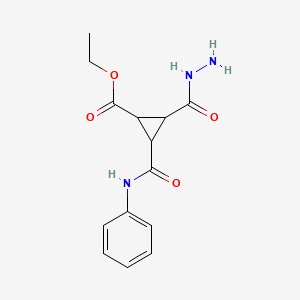

![molecular formula C25H21N3O5 B2401542 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide CAS No. 1105205-67-1](/img/structure/B2401542.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a unique chemical with the linear formula C25H29NO9 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound incorporates a benzo[d][1,3]dioxole subunit .

Synthesis Analysis

The synthesis of similar compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Scientific Research Applications

Antitumor Activity and Molecular Docking Studies A study focused on the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activities. These compounds were significantly potent compared to the control, showing selective activities toward various cancer cell lines. Molecular docking methodologies provided insights into their mechanism of action, highlighting their potential as cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2016).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities Another study synthesized and characterized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This suggests a multi-faceted potential in treating various conditions, from inflammation to cancer (A. Zablotskaya et al., 2013).

Synthesis of Medium-Sized Heterocycles Research into the synthesis of benzo-fused medium-sized heterocycles via cyanogen-bromide under solvolytic conditions illustrates the chemical versatility of similar compounds. This work contributes to the field of organic chemistry by expanding the toolbox available for synthesizing complex heterocyclic structures, which are often found in biologically active molecules (J. Bremner et al., 1986).

Antimicrobial Activity The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity highlights the potential use of these compounds in combating microbial infections. This research contributes to the ongoing search for new antimicrobials amidst growing antibiotic resistance (O. M. Habib et al., 2013).

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields. This could include its use in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further biological evaluation of various novel organoselenides synthesized in laboratories is also underway .

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-15(33-19-9-11-22-23(13-19)32-14-31-22)24(29)27-17-8-10-21-20(12-17)25(30)28(16(2)26-21)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVRDLRAHMKRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)OC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2401459.png)

![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2401461.png)

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)

![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)